molecular formula C16H13BrF3NO2 B3472730 2-(2-bromo-4-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(2-bromo-4-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3472730
M. Wt: 388.18 g/mol
InChI Key: QXPNYVXVJGVWMB-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound with significant applications in various scientific fields. This compound features a bromo-substituted phenoxy group and a trifluoromethyl-substituted phenyl group, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-methylphenol and 2-(trifluoromethyl)aniline.

    Formation of the Phenoxy Intermediate: 2-bromo-4-methylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-bromo-4-methylphenoxy)acetyl chloride.

    Amidation Reaction: The intermediate is then reacted with 2-(trifluoromethyl)aniline in the presence of a base like pyridine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reactants: Large quantities of 2-bromo-4-methylphenol and 2-(trifluoromethyl)aniline are used.

    Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the functional groups attached to the phenyl rings.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products include oxidized phenyl derivatives.

    Reduction: Reduced phenyl derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2-bromo-4-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromo group can participate in halogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-methylphenoxyacetic acid
  • 2-(2-bromo-4-methylphenoxy)-N-phenylacetamide
  • 2-(2-chloro-4-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Uniqueness

2-(2-bromo-4-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both bromo and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential biological activity, making it a valuable molecule for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF3NO2/c1-10-6-7-14(12(17)8-10)23-9-15(22)21-13-5-3-2-4-11(13)16(18,19)20/h2-8H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPNYVXVJGVWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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